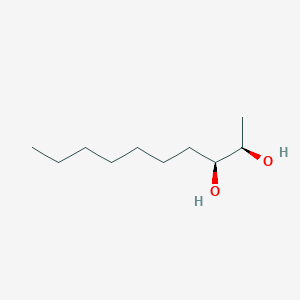
(2R,3S)-Decane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-Decane-2,3-diol is an organic compound with the molecular formula C10H22O2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is a diol, which means it contains two hydroxyl groups (-OH) attached to its carbon chain. The specific stereochemistry of this compound indicates the spatial arrangement of these hydroxyl groups on the second and third carbon atoms of the decane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2R,3S)-Decane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of the corresponding diketone, decane-2,3-dione, using a chiral catalyst. This method ensures the formation of the desired stereoisomer. The reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve high stereoselectivity. Enzymatic reduction of decane-2,3-dione using specific dehydrogenases can yield this compound with high enantiomeric purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-Decane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Decane-2,3-dione or decane-2,3-dicarboxylic acid.
Reduction: Decane.
Substitution: Decane-2,3-dichloride.
Applications De Recherche Scientifique
(2R,3S)-Decane-2,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of (2R,3S)-Decane-2,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity and specificity. In chemical reactions, the hydroxyl groups serve as nucleophiles or leaving groups, facilitating various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-Decane-2,3-diol: Another stereoisomer with different spatial arrangement of hydroxyl groups.
Decane-1,2-diol: A diol with hydroxyl groups on the first and second carbon atoms.
Decane-1,3-diol: A diol with hydroxyl groups on the first and third carbon atoms.
Uniqueness
(2R,3S)-Decane-2,3-diol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The specific arrangement of hydroxyl groups also influences its reactivity and interactions with other molecules, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
909294-53-7 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
(2R,3S)-decane-2,3-diol |
InChI |
InChI=1S/C10H22O2/c1-3-4-5-6-7-8-10(12)9(2)11/h9-12H,3-8H2,1-2H3/t9-,10+/m1/s1 |
Clé InChI |
IEDBILRXQWOCMP-ZJUUUORDSA-N |
SMILES isomérique |
CCCCCCC[C@@H]([C@@H](C)O)O |
SMILES canonique |
CCCCCCCC(C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


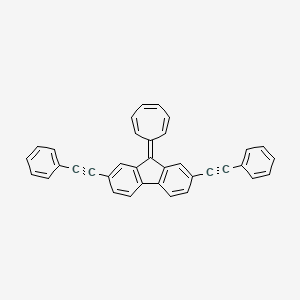
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)



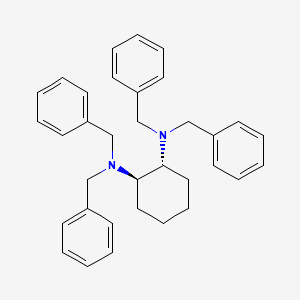
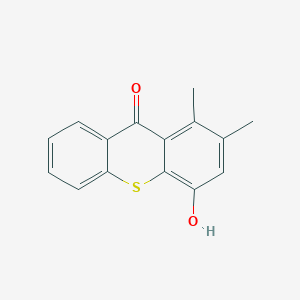
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
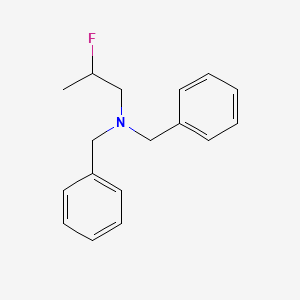
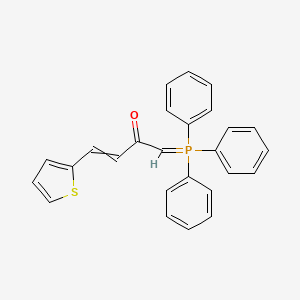
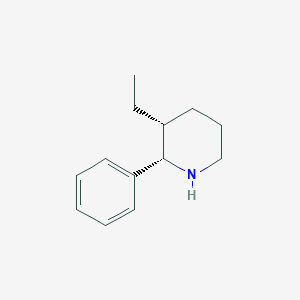
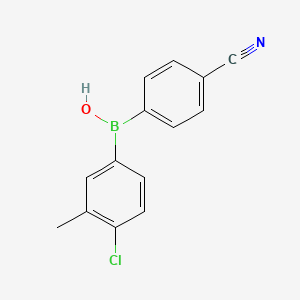
![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)
